4,4'-(9h-Fluorene-9,9-diyl)bis(2,6-dimethylphenol)

Description

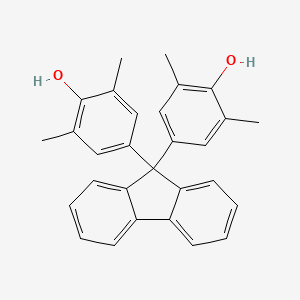

4,4'-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol) is a fluorene-based compound featuring a rigid planar fluorene core substituted at the 9,9'-positions with two 2,6-dimethylphenol groups. This structure combines the electronic conjugation of the fluorene backbone with the steric and electronic effects of the phenolic substituents. Such compounds are of interest in materials science, particularly for optoelectronic applications like organic light-emitting diodes (OLEDs) or sensors, where structural rigidity and substituent effects dictate performance .

Properties

IUPAC Name |

4-[9-(4-hydroxy-3,5-dimethylphenyl)fluoren-9-yl]-2,6-dimethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26O2/c1-17-13-21(14-18(2)27(17)30)29(22-15-19(3)28(31)20(4)16-22)25-11-7-5-9-23(25)24-10-6-8-12-26(24)29/h5-16,30-31H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPPMOSOWNHABX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C(=C5)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00318157 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00318157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80850-00-6 | |

| Record name | NSC326756 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00318157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol) typically involves the reaction of fluorene derivatives with phenol compounds under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where fluorene is reacted with 2,6-dimethylphenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the isolation of pure 4,4’-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol).

Chemical Reactions Analysis

Types of Reactions

4,4’-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol) can undergo various chemical reactions, including:

Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution reactions can occur at the phenol rings, allowing for further functionalization with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

Substitution: Various electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of hydroquinones.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4,4’-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol) has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of novel poly(arylene ethers) and other polymeric materials.

Medicine: Explored for its antioxidant properties due to the presence of phenol groups, which can scavenge free radicals.

Industry: Utilized in the production of high-performance materials, including coatings, adhesives, and electronic components.

Mechanism of Action

The mechanism of action of 4,4’-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol) is primarily related to its ability to undergo redox reactions. The phenol groups can donate or accept electrons, making the compound an effective antioxidant. Additionally, its rigid fluorene backbone provides structural stability, allowing it to form stable inclusion complexes with various guest molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their substituents:

Analysis:

- Electronic Effects: The phenolic groups in the target compound act as electron donors, contrasting with fluorinated (electron-withdrawing) or boronate (electron-neutral) substituents in analogs. This impacts charge transport in optoelectronic devices .

- Steric Effects: Methyl groups in the target compound reduce crystallinity compared to bulky naphthol or long alkyl chains, improving processability .

Property Comparisons

Thermal and optoelectronic properties:

Analysis:

- Thermal Stability: The target compound’s rigid phenolic rings confer higher thermal stability compared to flexible alkyl-chain analogs .

- Optical Properties: The dimethylphenol substituents redshift absorption/emission compared to fluorinated groups but lack the broad emission of naphthol-containing systems .

Biological Activity

4,4'-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

- IUPAC Name : 4,4'-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol)

- Molecular Formula : C25H24O2

- Molecular Weight : 372.46 g/mol

- CAS Number : 15499-84-0

Antioxidant Properties

Research indicates that compounds similar to 4,4'-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol) exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems. A study demonstrated that these types of phenolic compounds can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anticancer Activity

Several studies have explored the anticancer potential of fluorene derivatives. For instance, a study highlighted that compounds with similar structures to 4,4'-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol) showed inhibitory effects on cancer cell proliferation. The mechanism involves the induction of apoptosis in various cancer cell lines through the activation of caspase pathways .

Neuroprotective Effects

Recent investigations have suggested neuroprotective properties of phenolic compounds against neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and exert protective effects on neuronal cells has been a focus of research. In vitro studies indicated that it could reduce neuroinflammation and promote neuronal survival under stress conditions .

Case Studies

-

Antioxidant Efficacy :

- Study : The antioxidant capacity was evaluated using DPPH and ABTS assays.

- Findings : The compound exhibited a significant reduction in free radical concentrations compared to controls.

-

Cancer Cell Inhibition :

- Study : Evaluation of cytotoxic effects on breast cancer cell lines (MCF-7).

- Findings : The compound reduced cell viability by inducing apoptosis and cell cycle arrest at the G2/M phase.

-

Neuroprotection in Models of Alzheimer’s Disease :

- Study : Assessment of neuroprotective effects in SH-SY5Y cells exposed to amyloid-beta.

- Findings : Treatment with the compound reduced cell death and inflammation markers significantly.

Research Findings Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.